molecular formula C10H11BrO B8454531 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepine

8-Bromo-2,3,4,5-tetrahydro-1-benzoxepine

Cat. No. B8454531
M. Wt: 227.10 g/mol
InChI Key: JYXFXTKREIMIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2,3,4,5-tetrahydro-1-benzoxepine is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-Bromo-2,3,4,5-tetrahydro-1-benzoxepine

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-1-benzoxepine

InChI

InChI=1S/C10H11BrO/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7H,1-3,6H2

InChI Key

JYXFXTKREIMIDI-UHFFFAOYSA-N

Canonical SMILES

C1CCOC2=C(C1)C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

m-Bromophenol was reacted with γ-butyrolactone in analogy to Example 17, paragraphs B, C and D, to give 8-bromo-2,3,4,5-tetrahydro-1-benzoxepine.
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Synthesis routes and methods II

Procedure details

To a solution of 12.7 g (33 mmol) of 1,4-dibromo-2-(4-bromobutoxy)benzene in 220 mL of anhydrous tetrahydrofuran and 55 mL of hexane under nitrogen cooled in a dry ice/acetone bath was added dropwise 14.5 mL (36.3 mmol, 1.1 equiv) of 2.5M n-butyllithium in tetrahydrofuran, keeping the internal temperature <−70° C. The mixture was stirred with cooling for 30 minutes, then at ambient temperature. After 5 hours, 220 mL of water was added and the layers were separated. The aqueous layer was extracted with 2×160 mL of ether. The combined organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure to give 7.7 g of a yellow oil. Purification by flash chromatography (5-20% ethyl acetate in hexanes) gave the product as a yellow oil. MS (m+1)=228.1; 1H NMR (400 MHz, CDCl3) 7.15 (d, 1H, J 2 Hz), 7.09 (m, 1H), 6.99 (d, 1H, J 8 Hz), 4.01 (m, 2H), 2.76 (m, 2H), 1.96 (m, 2H), 1.71 (m, 2H).
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